molecular formula C11H13ClN2O3 B1414973 5-chloro-N-(4-nitrophenyl)pentanamide CAS No. 1039914-85-6

5-chloro-N-(4-nitrophenyl)pentanamide

Cat. No. B1414973
M. Wt: 256.68 g/mol
InChI Key: FCEDLTRFGDDBLV-UHFFFAOYSA-N
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Description

5-chloro-N-(4-nitrophenyl)pentanamide is a compound with the molecular formula C11H13ClN2O3 and a molecular weight of 256.68 g/mol . It is a pentanamide and is typically in solid form .


Synthesis Analysis

The production process of 5-chloro-N-(4-nitrophenyl)pentanamide involves a series of chemical reactions that convert the starting materials into the desired product . The process can be broken down into several stages, each with its own specific set of equipment and operating conditions .


Molecular Structure Analysis

The molecular structure of 5-chloro-N-(4-nitrophenyl)pentanamide is characterized by several key features. It has a molecular formula of C11H13ClN2O3 . The InChI code for this compound is 1S/C11H13ClN2O3/c12-8-2-1-3-11(15)13-9-4-6-10(7-5-9)14(16)17/h4-7H,1-3,8H2,(H,13,15) .


Chemical Reactions Analysis

The chemical reactions involved in the production of 5-chloro-N-(4-nitrophenyl)pentanamide are complex and involve multiple stages . One of the key stages involves the chlorination of N-(4-nitrophenyl)pentanamide to produce 5-chloro-N-(4-nitrophenyl)pentanamide .


Physical And Chemical Properties Analysis

5-chloro-N-(4-nitrophenyl)pentanamide has a molecular weight of 256.68 g/mol . It has a topological polar surface area of 74.9 Ų . The compound is solid at room temperature .

Scientific Research Applications

X-Ray Powder Diffraction Studies

5-Chloro-N-(4-nitrophenyl)pentanamide has been studied using X-ray powder diffraction, revealing specific crystallographic data. This study contributes to understanding the structural properties of the compound, which is crucial for its application in various scientific fields (Qing Wang et al., 2015).

Pesticide Interactions

Research indicates that the combination of certain herbicides, including compounds structurally similar to 5-Chloro-N-(4-nitrophenyl)pentanamide, can lead to the formation of unexpected chemical residues in soil. This highlights its potential relevance in environmental chemistry and agricultural research (R. Bartha, 1969).

Electrochemical Sensing Applications

Derivatives of 5-Chloro-N-(4-nitrophenyl)pentanamide have been employed in the development of electrochemical sensors for monitoring hydrogen peroxide in biological systems, showcasing its application in biomedical research and sensor technology (Yu Luo et al., 2022).

Chemical Behavior in Basic Medium

Studies on the kinetics and mechanism of formation and decomposition of similar substituted butanamides in basic medium contribute to a deeper understanding of chemical reactions involving 5-Chloro-N-(4-nitrophenyl)pentanamide. This research is significant in synthetic chemistry and material science (M. Sedlák et al., 2002).

Impurities in Agrochemical Formulations

Research on the impurities in agrochemical formulations, including similar chloro-nitrophenyl compounds, is crucial for understanding the environmental and health impacts of agricultural chemicals (S. Masunaga et al., 2001).

Anticancer Activity

5-Chloro-N-(4-nitrophenyl)pentanamide and its derivatives have been explored for their potential anticancer activity, highlighting its relevance in pharmaceutical research and drug development (Kamila Buzun et al., 2021).

properties

IUPAC Name

5-chloro-N-(4-nitrophenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c12-8-2-1-3-11(15)13-9-4-6-10(7-5-9)14(16)17/h4-7H,1-3,8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEDLTRFGDDBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-nitrophenyl)pentanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Q Wang, YM Huang, QM Sun, XL Ma, H Li - Powder Diffraction, 2015 - cambridge.org
X-ray powder diffraction data for 5-Chloro-N-(4-nitrophenyl)pentanamide, C11H13ClN2O3, are reported [a = 8.036(4) Å, b = 15.972(5) Å, c = 9.829(5) Å, α = 90, β = 104.227(2), γ = 90, V …
Number of citations: 1 www.cambridge.org
H Muniyasamy, MK Aravind, M Arunkumar… - Journal of Molecular …, 2024 - Elsevier
The pharmacological potential of the pyrazole moiety is demonstrated by their presence in a wide range of therapeutic agents spanning various categories. Notable examples include: …
Number of citations: 0 www.sciencedirect.com
M Nelson, H Muniyasamy, P Ongi, S Balakrishnan… - Results in …, 2022 - Elsevier
Herein, we synthesized more conjugated compounds like substituted fluorene, anthracene, and pyrene based pyrazole derivatives with good yield. All the compounds were thoroughly …
Number of citations: 2 www.sciencedirect.com
Y Wang, X Sun, D Yang, Z Guo, X Fan, M Nie… - Bioorganic & Medicinal …, 2016 - Elsevier
Four series of novel and potent FXa inhibitors possessing the 1,2,4-triazole moiety and pyrrole moiety as P2 binding element and dihydroimidazole/tetrahydropyrimidine groups as P4 …
Number of citations: 11 www.sciencedirect.com
Q Wang, ZL Suo, YK Zhang, Q Hou, H Li - Powder Diffraction, 2017 - cambridge.org
DATA REPORT X-ray powder diffraction data for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2- oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H Page 1 DATA REPORT X-ray powder diffraction …
Number of citations: 3 www.cambridge.org

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